N'-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by its unique pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)aminoacetate
- N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)butanamide
Uniqueness
N’-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N'-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-7-8(2)13-10(9(7)5-11)12-6-14(3)4/h6,13H,1-4H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKUZKIWWSIPR-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C#N)/N=C/N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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